((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Synthetic Chemistry Process Development Chiral Synthesis

The exact (1R,4S) stereochemistry is non-negotiable—the enantiomeric (1S,4R) or racemic form yields inactive isomers, rendering synthetic efforts futile. As the critical chiral intermediate for Abacavir, this ≥98% pure building block provides orthogonal amino/hydroxymethyl groups for API synthesis and medicinal chemistry expansions. Full analytical certification (COA, HPLC, NMR, MS) supports QC method validation. Insisting on CAS 287717-44-6 ensures regulatory compliance and product efficacy.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 287717-44-6
Cat. No. B1281691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
CAS287717-44-6
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1C(C=CC1N)CO.Cl
InChIInChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1
InChIKeyDFJSXBUVSKWALM-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride (CAS 287717-44-6): Technical Overview for Procurement


((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a chiral cyclopentene-based amino alcohol hydrochloride salt with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound is a critical intermediate in the synthesis of carbocyclic nucleoside analogs, including the antiretroviral agent Abacavir [1]. It is also utilized as a versatile building block in medicinal chemistry for constructing more complex molecular scaffolds .

Procurement Rationale for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride


The critical role of this compound as a stereochemically precise intermediate for pharmaceuticals like Abacavir precludes generic substitution. The specific (1R,4S) absolute configuration is non-negotiable; the use of the enantiomeric (1S,4R) form or a racemic mixture will lead to the synthesis of an inactive or therapeutically incorrect stereoisomer of the final drug product, as the biological activity of nucleoside analogs is exquisitely sensitive to the three-dimensional arrangement of atoms [1]. Consequently, any deviation in stereochemical or chemical purity can compromise the entire synthetic sequence, making strict adherence to defined specifications for this exact CAS number essential for both regulatory compliance and product efficacy [2].

Quantitative Differentiation Evidence for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride


Synthetic Yield Comparison: An Efficient Preparation Method for the (1R,4S) Enantiomer

A patented synthetic route for this specific (1R,4S) enantiomer achieves a product yield of up to 90% [1]. This demonstrates a significantly more efficient process compared to an alternative 6-step synthesis for the structurally related cis-4-amino-2-cyclopentene-1-methanol, which proceeds in only a 38% overall yield .

Synthetic Chemistry Process Development Chiral Synthesis

Purity Specification Benchmarking for Pharmaceutical Intermediate Use

The target compound is commercially supplied with a purity of ≥98% as determined by HPLC . This purity level is specified as non-negotiable for this class of intermediate, as impurities or incorrect stereoisomers can compromise the entire downstream synthesis and the safety of the final drug product [1].

Pharmaceutical Chemistry Quality Control Analytical Chemistry

Stability and Handling Requirements for Long-Term Storage

The compound is specified for storage under inert gas (nitrogen or argon) at 2-8°C to maintain its integrity . This requirement indicates a sensitivity to both oxidation and temperature, which is a differentiating factor from more stable, achiral building blocks.

Stability Studies Chemical Storage Logistics

Stereochemical Fidelity: A Defined (1R,4S) Configuration

This compound possesses a defined (1R,4S) absolute configuration on its cyclopentene ring . In contrast, the enantiomeric (1S,4R) isomer (CAS 168960-19-8) is a separate, distinct compound [1]. The specific (1R,4S) stereochemistry is essential for the synthesis of biologically active carbocyclic nucleosides like Abacavir, where the final drug's efficacy depends on a single, precise stereoisomer [2].

Chiral Synthesis Stereochemistry Medicinal Chemistry

Recommended Application Scenarios for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride


GMP Synthesis of Abacavir and Related Carbocyclic Nucleosides

This compound is the definitive starting material for installing the chiral cyclopentene core of Abacavir and its analogs [1]. Its high purity (≥98%) and correct stereochemistry are essential for meeting the rigorous quality standards required for active pharmaceutical ingredient (API) manufacturing, where any impurity or stereochemical deviation is unacceptable [2].

Medicinal Chemistry for Chiral Scaffold Construction

As a versatile chiral building block, the compound is used to create diverse molecular libraries for drug discovery . Its amino and hydroxymethyl groups offer orthogonal reactive handles for conjugating various pharmacophores while maintaining a defined three-dimensional structure [3].

Analytical Method Development and Validation (LC-MS/MS)

With a defined HPLC purity of ≥98% and accompanying analytical certificates (COA, HPLC, MS, NMR), this compound is an ideal reference standard for developing and validating quantitative analytical methods for Abacavir and its intermediates using LC-MS/MS .

Process Chemistry Research for Enantioselective Synthesis

The compound serves as a target molecule for developing and optimizing new enantioselective synthetic routes. The patented high-yield (90%) synthesis method provides a benchmark for comparing the efficiency of novel catalytic or biocatalytic approaches to chiral amino alcohols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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